N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide
Description
N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide is a complex organic compound that features an indole moiety, a thiazole ring, and a propanamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15-23(19-13-18(30-4)10-11-21(19)27(15)2)20-14-31-24(25-20)26-22(28)12-7-16-5-8-17(29-3)9-6-16/h5-6,8-11,13-14H,7,12H2,1-4H3,(H,25,26,28) |
InChI Key |
DKAQBPLBICPEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Once the intermediates are prepared, they can be coupled using a condensation reaction to form the final compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and methoxy-substituted indole system participate in nucleophilic substitutions. Key observations include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Methoxy group substitution | AlCl₃ or BBr₃ in anhydrous dichloromethane | Demethylation of indole or aryl methoxy groups to form hydroxyl derivatives |
| Thiazole ring functionalization | Pd-catalyzed cross-coupling (e.g., Suzuki) | Introduction of aryl/heteroaryl groups at the C4/C5 positions of the thiazole |
These reactions enable the synthesis of analogs with enhanced solubility or altered electronic properties for structure-activity relationship (SAR) studies.
Cyclization and Ring-Opening Reactions
The thiazole-2(3H)-ylidene scaffold undergoes controlled cyclization to form fused heterocycles:
-
Acid-mediated cyclization (HCl/EtOH, 60–80°C): Generates indolothiazolo[3,2-a]pyridinone derivatives via intramolecular N–C bond formation.
-
Base-induced ring-opening (NaOH/H₂O-EtOH): Cleaves the thiazole ring to form β-ketoamide intermediates, which re-cyclize under microwave irradiation to yield pyrazole or triazole derivatives.
Oxidation-Reduction Reactions
Selective oxidation/reduction targets specific functional groups:
| Target Site | Reagents | Product | Application |
|---|---|---|---|
| Indole C2–C3 double bond | DDQ (dichlorodicyanoquinone) | Epoxidation or hydroxylation | Enhances electrophilic reactivity |
| Propanamide carbonyl | NaBH₄/CeCl₃ | Reduction to propanolamide | Modifies hydrogen-bonding capacity |
Amide Bond Modifications
The propanamide linker undergoes hydrolysis or transamidation:
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 3-(4-methoxyphenyl)propanoic acid and the thiazol-indole amine.
-
Enzymatic transamidation (Subtilisin Carlsberg, pH 8.5): Generates peptide-conjugated derivatives for prodrug development.
Catalytic Hydrogenation
The (2E)-configured thiazole-2(3H)-ylidene system undergoes stereoselective hydrogenation:
-
Conditions : H₂ (1 atm), Pd/C (10% w/w) in MeOH, 25°C
-
Outcome : Saturation of the C2–N bond to form a thiazolidine derivative, altering conformational flexibility and bioactivity.
Stability and Degradation Pathways
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the indole-thiazole bond, forming 5-methoxy-1,2-dimethylindole-3-carboxylic acid.
-
Thermal decomposition (>150°C): Decarboxylation of the propanamide group generates volatile byproducts (e.g., CO₂, methylindole).
This compound’s reactivity underscores its versatility as a scaffold for developing therapeutics targeting inflammation, cancer, and microbial infections. Further optimization of reaction conditions and catalytic systems could expand its synthetic utility .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide exhibits notable biological activities. Some of the potential applications include:
- Anticancer Activity : Initial findings suggest that this compound may interact with specific proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. Further research is needed to elucidate these interactions fully and confirm their biological significance.
- Antimicrobial Properties : The presence of the thiazole and indole moieties may confer antimicrobial properties, which are being explored in various studies .
Case Studies and Research Findings
Research has been conducted to evaluate the anticancer properties of this compound through various methodologies. For instance:
- Cell Line Studies : In vitro studies have demonstrated the compound's cytotoxic effects against several human cancer cell lines. These studies help establish a quantitative structure–activity relationship (QSAR), which aids in predicting the biological activity based on structural modifications .
- Molecular Docking Studies : Computational studies have been performed to predict how this compound interacts at the molecular level with specific proteins implicated in cancer progression. These insights are crucial for understanding its mechanism of action and optimizing its structure for enhanced activity .
Mechanism of Action
The mechanism of action of N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide likely involves interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the thiazole ring can interact with enzymes involved in oxidative stress . These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, as well as thiazole derivatives like thiamine (vitamin B1) and benzothiazole .
Uniqueness
N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide is unique due to its combination of an indole moiety, a thiazole ring, and a propanamide group. This combination of functional groups gives it unique chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-[(2E)-4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃S. It features multiple functional groups including:
- Thiazole ring
- Indole moiety
- Methoxy-substituted aromatic groups
These structural components suggest significant potential for biological activity and interaction with various biological targets.
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer properties. Research has shown that it may interact with specific proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. This property could make it a candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest that it may modulate key signaling pathways involved in cell survival and proliferation. The presence of the thiazole and indole rings may facilitate interactions with target proteins that regulate these pathways .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : Utilizing isothiocyanates and amines under controlled conditions.
- Indole Synthesis : Employing methods that include cyclization reactions.
- Final Coupling : Integrating the thiazole and indole moieties with the propanamide structure through amide bond formation.
Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to isolate the desired product from reaction mixtures .
Case Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
- Thiazolidinone Derivatives : Research on thiazolidinone derivatives has shown promising anticancer activities, with some compounds exhibiting cytotoxic effects against various cancer cell lines .
- Indole-Based Compounds : Indole derivatives have been widely studied for their neuroprotective effects and potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the thiazole-indole-propanamide scaffold of this compound, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis involves multi-step protocols. Key steps include:
- Indole-thiazole coupling : Use Hüisgen cycloaddition or condensation reactions under anhydrous conditions (e.g., THF or dioxane) with catalysts like triethylamine to form the thiazole ring .
- Propanamide linkage : Acylation via chloroacetyl chloride or activated esters in the presence of bases (e.g., TEA) at 20–25°C to avoid side reactions .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via recrystallization (ethanol-DMF mixtures) or column chromatography to improve yield (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure, and how should conflicting NMR/IR data be resolved?
- Answer :
- 1H/13C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), thiazole protons (δ 6.8–7.5 ppm), and indole NH (δ 10–12 ppm). Compare with analogs in and .
- Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- IR : Validate carbonyl stretches (1680–1700 cm⁻¹) and NH bands (3200–3400 cm⁻¹).
- Data conflicts : Re-run spectra in deuterated DMSO to resolve solvent shifts or use 2D NMR (COSY, HSQC) for ambiguous signals .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Answer : Prioritize assays aligned with structural analogs:
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Antimicrobial screening : Disk diffusion against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Dose-response curves : Use triplicate runs and positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
Q. How can computational methods predict the compound’s physicochemical properties and drug-likeness?
- Answer :
- LogP : Use Molinspiration or SwissADME to estimate lipophilicity (target: 2–5 for oral bioavailability).
- H-bond donors/acceptors : Rule of Five compliance (≤5 donors, ≤10 acceptors).
- Docking : AutoDock Vina to simulate binding to targets like tubulin (indole-thiazole derivatives’ known target) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Answer :
- pH stability : Test in buffers (pH 1–10) via HPLC. Thiazole rings may hydrolyze in strong acids/bases; store at pH 6–8 .
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition points (>150°C typical for similar analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy substituents in modulating bioactivity?
- Answer :
- Synthetic variations : Replace 5-methoxy on the indole with -OH, -Cl, or -CF3 to assess electronic effects .
- Biological testing : Compare IC50 values across analogs. Methoxy groups at 3,4-positions (vs. 2,4) often enhance antimicrobial potency due to improved membrane penetration .
- Statistical analysis : Use ANOVA to correlate substituent position/activity (p<0.05 significance) .
Q. What strategies resolve contradictions in reported cytotoxicity data between different cell lines?
- Answer :
- Mechanistic studies : Perform flow cytometry (apoptosis vs. necrosis) and Western blotting (caspase-3 activation) to identify cell death pathways .
- Metabolic profiling : LC-MS to detect cell line-specific metabolites affecting compound activation/toxicity .
- 3D cultures : Use spheroids/organoids to mimic in vivo heterogeneity vs. monolayer cultures .
Q. How can the compound’s pharmacokinetics (PK) be optimized through prodrug design or formulation?
- Answer :
- Prodrugs : Esterify the propanamide to enhance oral absorption (e.g., ethyl ester hydrolyzed in vivo) .
- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release; assess bioavailability via rat plasma AUC studies .
- Caco-2 permeability : Measure Papp values to predict intestinal absorption .
Q. What experimental and computational approaches validate the compound’s target engagement in hypothesized pathways (e.g., kinase inhibition)?
- Answer :
- Kinase profiling : Use Eurofins KinaseProfiler™ at 1 µM to identify off-target effects.
- CETSA : Cellular thermal shift assay to confirm target binding in lysates .
- MD simulations : GROMACS for 100 ns trajectories to analyze binding stability (RMSD <2 Å) .
Q. How can synthetic byproducts or isomeric impurities be identified and minimized during scale-up?
- Answer :
- HPLC-MS : Detect trace isomers (e.g., Z/E configuration) using C18 columns and 0.1% formic acid mobile phase .
- DoE optimization : Vary temperature, solvent polarity, and catalyst load via factorial design to suppress byproducts .
- Crystallography : X-ray diffraction of intermediates to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
